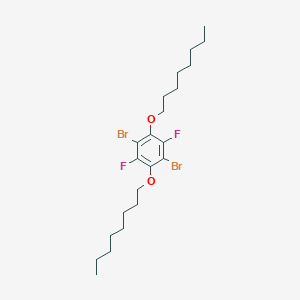
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is an organic compound with the molecular formula C22H32Br2F2O2. This compound is characterized by the presence of bromine, fluorine, and octyloxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene typically involves the bromination and fluorination of a benzene derivative followed by the introduction of octyloxy groups. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to achieve high yields and purity
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological interactions and as a potential probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, while the octyloxy groups can influence the compound’s solubility and interaction with lipid membranes. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the octyloxy groups, making it less hydrophobic.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of octyloxy groups, leading to different chemical properties.
Uniqueness
1,4-Dibromo-2,5-difluoro-3,6-bis(octyloxy)benzene is unique due to the presence of both bromine and fluorine atoms along with octyloxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C22H34Br2F2O2 |
|---|---|
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-difluoro-3,6-dioctoxybenzene |
InChI |
InChI=1S/C22H34Br2F2O2/c1-3-5-7-9-11-13-15-27-21-17(23)20(26)22(18(24)19(21)25)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
PRLBOGCBVXTMCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C(=C(C(=C1Br)F)OCCCCCCCC)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



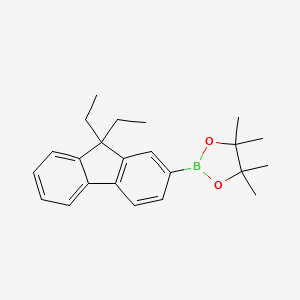
![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)

![4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12833064.png)
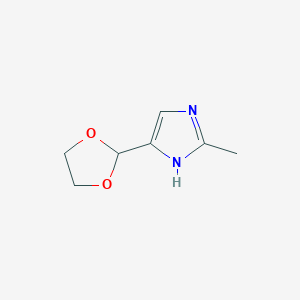
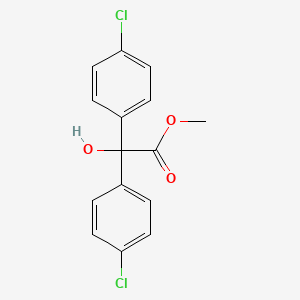
![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-3-carbonitrile)](/img/structure/B12833075.png)
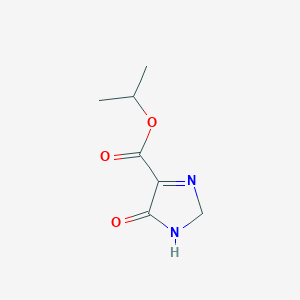
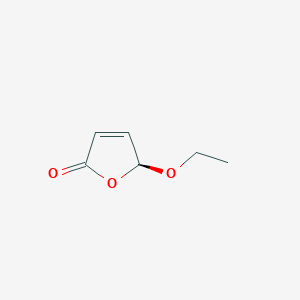


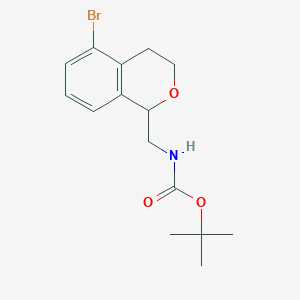
![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
